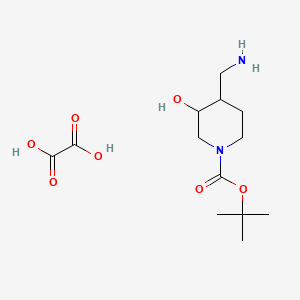
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate; oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is notable for its unique structure, which includes a piperidine ring substituted with an aminomethyl group and a hydroxy group, as well as a tert-butyl ester group. The presence of oxalic acid further adds to its chemical complexity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate typically involves multiple steps. One common method includes the protection of the piperidine nitrogen, followed by the introduction of the aminomethyl group through reductive amination. The hydroxy group can be introduced via selective hydroxylation. The tert-butyl ester group is usually added through esterification reactions. The final step involves the addition of oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The aminomethyl group can be reduced to a primary amine.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like alcohols or amines under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of various esters or amides.
Applications De Recherche Scientifique
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the hydroxy group can participate in additional interactions. The tert-butyl ester group may enhance the compound’s stability and bioavailability. The oxalic acid component can influence the compound’s solubility and overall reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl cis-4-(aminomethyl)-cyclohexylcarbamate
- Tert-butyl cis-4-(aminomethyl)-piperidine-1-carboxylate
Uniqueness
Tert-butyl cis-4-(aminomethyl)-3-hydroxy-piperidine-1-carboxylate is unique due to the presence of both the hydroxy group and the oxalic acid component
Propriétés
Formule moléculaire |
C13H24N2O7 |
|---|---|
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H22N2O3.C2H2O4/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13;3-1(4)2(5)6/h8-9,14H,4-7,12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
VBSGTXKCJZHPDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



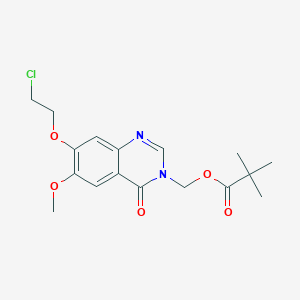

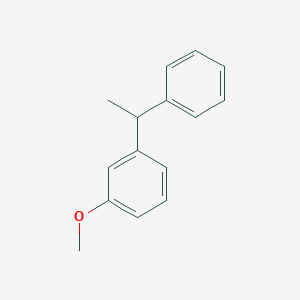
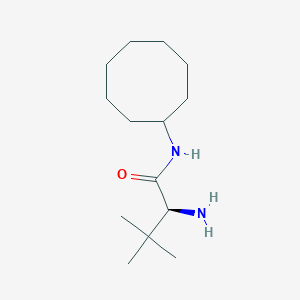
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)
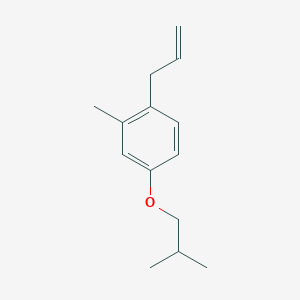

![1-(1-Triisopropylsilylpyrrolo[2,3-b]pyridin-6-yl)ethanone](/img/structure/B13906570.png)



